molecular formula C25H22ClN3O B2778506 1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847396-43-4

1-benzyl-4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2778506
CAS No.: 847396-43-4
M. Wt: 415.92
InChI Key: KCQCSCJQXQOMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one” is not explicitly described in the sources I found .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one” are not explicitly described in the sources I found .

Scientific Research Applications

Cancer Treatment

  • The compound shows promise as a Poly(ADP-ribose) polymerase (PARP) inhibitor, used for cancer treatment. A related compound, ABT-888, demonstrated efficacy in combination with other drugs in cancer models (Penning et al., 2009).

Structural and Spectroscopic Studies

  • Benzimidazole derivatives, similar to the compound , have been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. These studies provide insights into their structural and electronic characteristics, important for various applications (Saral, Özdamar, & Uçar, 2017).

Agricultural Applications

  • In agriculture, similar compounds have been used for sustained release of fungicides in nanoparticle formulations. This approach enhances the effectiveness and reduces the environmental impact of these chemicals (Campos et al., 2015).

Neuropeptide Y Receptor Antagonists

  • Benzimidazoles have been synthesized and evaluated as neuropeptide Y Y1 receptor antagonists, with potential applications in developing antiobesity drugs (Zarrinmayeh et al., 1998).

Material Science

  • Some benzimidazole compounds have been utilized in the synthesis of polymeric materials, like soluble polyimides containing benzimidazole rings, useful for interlevel dielectrics in electronic applications (Chung et al., 2001).

Corrosion Inhibition

  • Novel benzimidazole compounds have been investigated for their effectiveness as corrosion inhibitors, indicating potential industrial applications (Chaouiki et al., 2020).

DNA Topoisomerase Inhibition

  • Benzimidazole derivatives have shown activity as inhibitors of type I DNA topoisomerases, suggesting potential in cancer treatment and pharmacological research (Alpan, Gunes, & Topçu, 2007).

DNA Binding and Antimicrobial Activity

  • Benzimidazole derivatives have been synthesized and characterized for DNA binding and antimicrobial activities, which is crucial for developing new chemotherapeutics (Mahmood et al., 2019).

Mechanism of Action

The mechanism of action of “4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one” is not explicitly described in the sources I found .

Safety and Hazards

The safety and hazards associated with “4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one” are not explicitly described in the sources I found .

Future Directions

The future directions for research on “4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-benzylpyrrolidin-2-one” are not explicitly described in the sources I found .

Properties

IUPAC Name

1-benzyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQCSCJQXQOMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.